molecular formula C23H23N3OS B2717757 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034358-58-0

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2717757
CAS No.: 2034358-58-0
M. Wt: 389.52
InChI Key: DCYCHXZSKZEIKQ-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for Research Use Only. This molecule is a hybrid structure incorporating two privileged scaffolds known for diverse bioactivities: the 3,4-dihydroisoquinoline and the 2-phenylthiazole. The 3,4-dihydroisoquinoline core is a prevalent structural motif in numerous natural products and bioactive molecules, and derivatives have been investigated as potent and selective histamine-3 receptor antagonists for neurological research . Concurrently, the 2-phenylthiazole moiety is a well-explored structure in drug discovery. Thiazole derivatives, in particular, have demonstrated considerable potential as anti-inflammatory agents, with studies showing their ability to inhibit key enzymes in the inflammatory cascade such as lipoxygenase (LOX) and cyclooxygenase (COX-2) . The integration of these two pharmacophores into a single molecule positions this compound as a valuable chemical tool for researchers. It enables the investigation of novel mechanisms of action, the exploration of structure-activity relationships (SAR) in multi-target therapies, and the development of new probes for biological signaling pathways. Its primary research value lies in its potential application in early-stage drug discovery programs, particularly in the areas of immunology, inflammation, and central nervous system (CNS) disorders. Scientists are encouraged to utilize this compound to probe complex biological systems and advance the development of new therapeutic agents.

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c27-23(21-16-28-22(24-21)18-7-2-1-3-8-18)26-13-11-20(15-26)25-12-10-17-6-4-5-9-19(17)14-25/h1-9,16,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYCHXZSKZEIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves a multi-step process. One common method involves the condensation of 3,4-dihydroisoquinoline with a pyrrolidine derivative, followed by the incorporation of the phenylthiazole moiety via a nucleophilic substitution reaction. These reactions are typically conducted under anhydrous conditions using aprotic solvents such as dichloromethane or acetonitrile and require the use of bases like triethylamine or sodium hydride to facilitate the nucleophilic attack.

Industrial Production Methods: : In an industrial setting, the production of this compound may employ more robust and scalable techniques such as continuous flow synthesis. This approach minimizes the reaction time and improves yield. Industrial methods also often incorporate the use of catalytic systems to enhance the efficiency of each synthetic step.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the isoquinoline ring, converting it into a tetrahydroisoquinoline derivative.

  • Substitution: : The phenylthiazole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in aprotic solvents.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) under acidic conditions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Tetrahydroisoquinoline derivatives.

  • Substitution: : Various halogenated phenylthiazole derivatives.

Scientific Research Applications

Chemistry: : This compound serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore its reactivity and utility in forming new chemical bonds.

Biology: : In biological studies, it is used to probe the activity of enzymes that interact with its functional groups, offering insights into enzyme-substrate interactions.

Medicine: : Potential pharmaceutical applications include its use as a scaffold for designing drugs that target specific receptors or enzymes, leveraging its structural features to optimize binding affinity and selectivity.

Industry: : Its stability and unique reactivity make it a useful component in the development of advanced materials, such as polymers or coatings, where precise chemical modifications are required.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets that include various enzymes and receptors. For instance, the isoquinoline moiety may bind to enzyme active sites, inhibiting their activity. The pyrrolidine ring can participate in hydrogen bonding or hydrophobic interactions, stabilizing the compound's binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a) Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] Derivatives (e.g., Compounds 6a–c)
  • Structure: These compounds feature dual thioxo-dihydropyridine units linked to aromatic aldehydes. Unlike the target compound, they lack the dihydroisoquinoline-pyrrolidine system but share a thiazole-like sulfur-containing heterocycle.
  • Synthetic Routes: Prepared via condensation of α,β-unsaturated ketones with 2-cyanothioacetamide, emphasizing the role of sulfur in stabilizing reactive intermediates .
  • Bioactivity : Demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), suggesting that sulfur-containing heterocycles enhance antimicrobial properties .
b) Thieno[2,3-b]thiophene Derivatives (e.g., Compound 7b)
  • Structure: Contains a bis-thienothiophene core with pyrazole and carbonyl groups. The thiophene rings provide planar rigidity, contrasting with the flexible pyrrolidine linker in the target compound.
  • Spectroscopic Data : IR and NMR spectra confirm carbonyl (1720 cm⁻¹) and aromatic proton signals (δ 7.3–7.6 ppm), similar to the thiazole carbonyl in the target molecule .
c) Pyrazolo[1,5-a]pyrimidine-Carbonitrile Derivatives (e.g., Compound 10)
  • Structure: Features fused pyrazole-pyrimidine rings with nitrile substituents. The electron-withdrawing nitrile groups contrast with the electron-rich dihydroisoquinoline in the target compound.
  • Synthetic Flexibility: Prepared via two distinct methods (condensation with enaminones or ethoxypropenenitrile), highlighting adaptability in introducing pharmacophores .

Pharmacokinetic and Binding Comparisons

a) Role of Dihydroisoquinoline vs. Pyrazole Scaffolds
  • Target Compound: The dihydroisoquinoline-pyrrolidine system may enhance blood-brain barrier penetration due to its moderate lipophilicity.
  • Pyrazole Analogues (e.g., Compound 11a): Pyrazole-containing derivatives (e.g., 3-{5-[5-amino-4-(2-phenylhydrazino)-1H-pyrazol-3-yl]-thieno[2,3-b]thiophene}) show lower metabolic stability in hepatic microsome assays (t₁/₂ = 45 min) compared to dihydroisoquinoline-based structures .
b) Thiazole vs. Thiophene Bioactivity
  • Thiazole-Containing Compounds : The 2-phenylthiazole moiety in the target compound is structurally analogous to 4-chlorobenzaldehyde-derived thiazoles (e.g., Compound 3b), which exhibit IC₅₀ = 12 µM against tyrosine kinase receptors .
  • Thiophene Derivatives: Thieno[2,3-b]thiophenes (e.g., Compound 7b) show weaker enzyme inhibition (IC₅₀ > 50 µM), suggesting thiazole’s superior electronic profile for target engagement .

Key Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Class Core Structure Key Substituents Antimicrobial Activity (MIC, µg/mL) Enzyme Inhibition (IC₅₀, µM)
Target Compound Dihydroisoquinoline-Pyrrolidine-Thiazole 2-Phenylthiazole N/A N/A
Bis-thioxo-dihydropyridines (6a–c) Thioxo-dihydropyridine Aryl, nitrile 32–64 >50
Thieno[2,3-b]thiophenes (7b) Bis-thienothiophene Pyrazole, carbonyl >128 >50
Pyrazolo-pyrimidines (10) Pyrazole-pyrimidine Nitrile, methyl 16–32 12–25

Table 2: Spectroscopic Signatures

Compound IR (C=O, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound ~1700 (estimated) 7.5–8.0 (thiazole H), 3.5–4.0 (pyrrolidine H) 160–165 (C=O), 120–140 (aromatic)
Compound 7b 1720 7.3–7.6 (ArH), 2.22 (CH₃) 185.0 (C=O), 9.3 (CH₃)
Compound 10 N/A 7.36–7.61 (ArH), 8.9 (pyrimidine H) 118.2 (CN), 154.2 (ArC)

Research Implications and Gaps

  • Computational Insights : Docking studies using methods like Glide XP (which achieves RMSD <1 Å in 50% of cases ) could predict the target compound’s binding to kinases or antimicrobial targets.
  • Synthetic Challenges: The dihydroisoquinoline-pyrrolidine-thiazole architecture requires multi-step synthesis, akin to the methodologies in –4, but with optimization for yield and purity.
  • Need for Targeted Studies : Direct pharmacological profiling (e.g., kinase inhibition, antimicrobial assays) is essential to validate hypotheses derived from structural analogs.

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone, often referred to as a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the dihydroisoquinoline and thiazole moieties, suggest a diverse range of interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C18H20N2OS
  • Molecular Weight : 312.4 g/mol
  • CAS Number : 2034264-79-2

The compound's structure is characterized by a pyrrolidine ring bonded to a dihydroisoquinoline and a phenylthiazole group, which may contribute to its reactivity and biological properties.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of the thiazole group suggests potential activity against specific protein targets involved in cancer pathways, while the dihydroisoquinoline moiety may influence neuropharmacological effects.

Anticancer Activity

Research has indicated that derivatives of compounds similar to (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies :
    • Compounds with similar structures have shown varying degrees of cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, one study reported that certain thiadiazole derivatives displayed IC50 values as low as 6.6 µM against MCF-7 cells, indicating potent anticancer activity .
    • The mechanism often involves apoptosis induction through caspase activation pathways. The presence of specific substituents on the aromatic rings has been linked to enhanced activity .
  • Comparative Analysis :
    • A comparative study highlighted that compounds with methoxy substituents exhibited superior anticancer activity compared to their unsubstituted analogs .

Neuropharmacological Effects

The dihydroisoquinoline structure is known for its neuroactive properties. Research suggests that compounds containing this moiety can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Study on Thiazole Derivatives :
    • A study focused on thiazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism was linked to disruption of microtubule dynamics and cell cycle arrest at the G2/M phase .
  • In Silico Studies :
    • Molecular docking studies have shown that similar compounds effectively occupy binding sites on target proteins involved in cancer progression, suggesting a multitarget approach for anticancer therapy .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-76.6Apoptosis via caspase activation
AnticancerMDA-MB-231VariesDisruption of microtubule dynamics
NeuropharmacologicalVariousN/AModulation of neurotransmitter systems

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